1,4,13,16-Tetraoxa-7,10-dithiacycloicosane-17,20-dione
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Overview
Description
1,4,13,16-Tetraoxa-7,10-dithiacycloicosane-17,20-dione is a complex organic compound with a unique structure that includes multiple oxygen and sulfur atoms. This compound is part of a class of macrocyclic compounds known for their ability to form stable complexes with various metal ions. Its unique structure and properties make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,13,16-Tetraoxa-7,10-dithiacycloicosane-17,20-dione typically involves the cyclization of linear precursors containing the necessary oxygen and sulfur atoms. One common method involves the reaction of diethylene glycol with a sulfur-containing compound under controlled conditions to form the macrocyclic structure. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4,13,16-Tetraoxa-7,10-dithiacycloicosane-17,20-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The oxygen and sulfur atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
1,4,13,16-Tetraoxa-7,10-dithiacycloicosane-17,20-dione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to encapsulate various molecules.
Medicine: Studied for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 1,4,13,16-Tetraoxa-7,10-dithiacycloicosane-17,20-dione involves its ability to form stable complexes with metal ions. The oxygen and sulfur atoms in the compound can coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This coordination ability is crucial for its applications in catalysis and drug delivery.
Comparison with Similar Compounds
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: A crown ether with similar macrocyclic structure but containing nitrogen atoms instead of sulfur.
1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane: A similar compound with a different ring size and sulfur positioning.
Uniqueness
1,4,13,16-Tetraoxa-7,10-dithiacycloicosane-17,20-dione is unique due to its specific arrangement of oxygen and sulfur atoms, which provides distinct chemical properties and reactivity. Its ability to form stable complexes with a wide range of metal ions sets it apart from other similar compounds.
Properties
CAS No. |
62786-69-0 |
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Molecular Formula |
C14H24O6S2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1,4,13,16-tetraoxa-7,10-dithiacycloicosane-17,20-dione |
InChI |
InChI=1S/C14H24O6S2/c15-13-1-2-14(16)20-6-4-18-8-10-22-12-11-21-9-7-17-3-5-19-13/h1-12H2 |
InChI Key |
IVJNTPHPMJRUED-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OCCOCCSCCSCCOCCOC1=O |
Origin of Product |
United States |
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